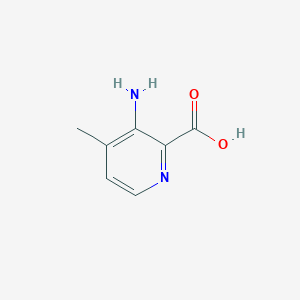

3-Amino-4-methylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZGMCXGIXQJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341369 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-30-9 | |

| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Amino-4-methylpicolinic acid is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents and other biologically active molecules. Its unique substitution pattern on the pyridine ring, featuring an amino group, a carboxylic acid, and a methyl group, provides multiple points for chemical modification, making it a valuable scaffold in drug discovery and development. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental insights and a comparative analysis of the available methodologies. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical principles and strategic considerations that inform the selection of a particular synthetic route.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to two primary synthetic strategies. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Caption: Retrosynthetic analysis of this compound.

Pathway 1 commences with the commercially available 4-methylpicolinic acid, introducing the amino group via a nitration-reduction sequence. This approach is direct but may present challenges in controlling the regioselectivity of the nitration step.

Pathway 2 builds the molecule from the readily available and inexpensive 4-picoline. This route involves the initial formation of the 3-amino-4-methylpyridine core, followed by the introduction of the carboxylic acid group at the 2-position. This pathway offers excellent control over the substitution pattern but requires an additional step for the carboxylation.

Pathway 1: Synthesis via Nitration and Reduction of 4-Methylpicolinic Acid

This pathway leverages the existing picolinic acid framework and introduces the amino functionality through a classical aromatic substitution route.

Step 1: Nitration of 4-Methylpicolinic Acid to 3-Nitro-4-methylpicolinic Acid

The introduction of a nitro group onto the pyridine ring is a well-established transformation. The directing effects of the carboxyl and methyl groups, along with the electron-deficient nature of the pyridine ring, favor nitration at the 3- and 5-positions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer. The use of a pyridine N-oxide can be a strategic choice to activate the ring towards electrophilic substitution and direct the incoming nitro group to the 4-position, however, for substitution at the 3-position, direct nitration is often employed.[1]

Experimental Protocol:

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, slowly add 4-methylpicolinic acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Filter the crude 3-nitro-4-methylpicolinic acid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

Causality Behind Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Low Temperature: The initial low temperature helps to control the exothermic nature of the reaction and minimize side product formation.

-

Heating: Subsequent heating is necessary to overcome the activation energy for the nitration of the deactivated pyridine ring.

Step 2: Reduction of 3-Nitro-4-methylpicolinic Acid to this compound

The reduction of the nitro group to a primary amine is a high-yielding and clean transformation. Several reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol:

-

Dissolve 3-nitro-4-methylpicolinic acid in a suitable solvent such as ethanol, methanol, or acetic acid.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, or until monitoring by TLC/HPLC indicates complete conversion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of nitro groups without affecting the carboxylic acid or the pyridine ring. It also avoids the use of stoichiometric metal reagents, which can complicate purification.

-

Palladium on Carbon (Pd/C): Pd/C is a robust and widely used catalyst for nitro group reductions, offering good activity and selectivity.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 4-Methylpicolinic Acid | 3-Nitro-4-methylpicolinic Acid | HNO₃, H₂SO₄ | 60-75% |

| 2 | 3-Nitro-4-methylpicolinic Acid | This compound | H₂, Pd/C | >90% |

Table 1: Summary of Pathway 1.

Caption: Workflow for Pathway 1.

Pathway 2: Synthesis from 4-Picoline with Subsequent Carboxylation

This pathway offers a more modular approach, first constructing the aminopyridine core and then introducing the carboxylic acid functionality.

Step 1: Halogenation of 4-Picoline to 3-Halo-4-methylpyridine

The direct halogenation of 4-picoline can be challenging due to the deactivating effect of the pyridine nitrogen. However, methods for the regioselective halogenation at the 3-position have been developed. Bromination is a common choice.

Experimental Protocol (Bromination):

-

To a solution of 4-picoline in a suitable solvent (e.g., oleum or a mixture of sulfuric acid and a halogenating agent), add bromine dropwise at an elevated temperature.[2]

-

The reaction is typically carried out at high temperatures (e.g., 120-150 °C) for an extended period.

-

After completion, the reaction mixture is cooled and carefully poured onto ice.

-

The mixture is then neutralized with a base, and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent is removed to give crude 3-bromo-4-methylpyridine, which can be purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Harsh Conditions: The electron-deficient nature of the pyridine ring necessitates forcing conditions to achieve electrophilic halogenation.

-

Oleum/Sulfuric Acid: These strong acids protonate the pyridine nitrogen, further deactivating the ring but also influencing the regioselectivity of the substitution.

Step 2: Amination of 3-Halo-4-methylpyridine to 3-Amino-4-methylpyridine

The conversion of the 3-halopyridine to the corresponding amine is typically achieved via a nucleophilic aromatic substitution reaction with ammonia, often catalyzed by a copper salt.

Experimental Protocol:

-

In a sealed pressure vessel, combine 3-bromo-4-methylpyridine, a copper(I) or copper(II) salt (e.g., Cu₂O, CuSO₄), and a concentrated aqueous or alcoholic solution of ammonia.[2][3]

-

Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated to give 3-amino-4-methylpyridine.

-

Purification can be achieved by recrystallization or chromatography.

Causality Behind Experimental Choices:

-

Copper Catalyst: The copper catalyst facilitates the nucleophilic substitution of the halide by ammonia, which would otherwise be very slow on an electron-deficient pyridine ring.

-

High Temperature and Pressure: These conditions are necessary to drive the reaction to completion.

Step 3: Carboxylation of 3-Amino-4-methylpyridine to this compound

The introduction of a carboxylic acid group at the 2-position of the pyridine ring can be accomplished through directed ortho-lithiation followed by quenching with carbon dioxide. The amino group can act as a directing group, although protection may be necessary.

Experimental Protocol (via ortho-Lithiation):

-

Protect the amino group of 3-amino-4-methylpyridine if necessary (e.g., as a pivaloyl or other suitable protecting group).

-

Dissolve the protected 3-amino-4-methylpyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to effect lithiation at the 2-position.[4]

-

After stirring for a period to ensure complete lithiation, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Acidify the aqueous layer to protonate the carboxylic acid and extract the product with an organic solvent.

-

If a protecting group was used, it must be removed in a subsequent step.

-

Purify the final product by recrystallization or chromatography.

Causality Behind Experimental Choices:

-

ortho-Lithiation: The pyridine nitrogen and the (protected) amino group direct the deprotonation to the adjacent 2-position, allowing for regioselective functionalization.

-

Strong Lithium Base: A strong base is required to deprotonate the relatively non-acidic C-H bond of the pyridine ring.

-

Low Temperature: Low temperatures are essential to prevent side reactions and ensure the stability of the organolithium intermediate.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 4-Picoline | 3-Bromo-4-methylpyridine | Br₂, H₂SO₄/Oleum | 50-65% |

| 2 | 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine | NH₃, Cu salt | 70-85% |

| 3 | 3-Amino-4-methylpyridine | This compound | n-BuLi, CO₂ | 50-70% |

Table 2: Summary of Pathway 2.

Caption: Workflow for Pathway 2.

Alternative Approaches: The Role of Named Reactions

While the two primary pathways detailed above are the most direct, it is important for the research scientist to be aware of other powerful synthetic transformations that could potentially be adapted for the synthesis of this compound. Rearrangement reactions such as the Hofmann, Curtius, Schmidt, and Lossen rearrangements are classic methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.

For instance, a hypothetical route could involve the synthesis of 4-methylpyridine-2,3-dicarboxylic acid. The carboxylic acid at the 3-position could then be selectively converted to an acyl azide and subjected to a Curtius rearrangement to yield the 3-amino group. However, the synthesis and selective functionalization of the dicarboxylic acid precursor would present their own synthetic challenges.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through at least two robust synthetic pathways. The choice between the nitration/reduction of 4-methylpicolinic acid and the multi-step synthesis from 4-picoline will depend on project-specific factors such as cost, scale, and available equipment. The methodologies presented in this guide are based on established and reliable chemical transformations, providing a solid foundation for researchers in the field. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, greener, and scalable syntheses of key building blocks like this compound will remain an active area of research.

References

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Spectroscopic Guide to 3-Amino-4-methylpicolinic Acid for the Modern Researcher

An In-Depth Technical Guide to 3-Amino-4-methylpicolinic Acid: From Obscurity to a Molecule of Latent Potential

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-methylpicolinic acid (CAS No. 53636-30-9), a pyridine carboxylic acid derivative. Despite its confirmed existence as a commercially available chemical entity, detailed information regarding its discovery, historical development, and specific applications remains largely undocumented in readily accessible scientific literature. This guide, therefore, aims to consolidate the available information, propose plausible synthetic routes based on established pyridine chemistry, and explore its potential applications in drug discovery and medicinal chemistry. By examining the chemistry of its parent compounds, 3-amino-4-methylpyridine and picolinic acid, we can infer the potential reactivity and biological significance of this molecule. This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel heterocyclic compounds and their potential as building blocks for new therapeutic agents.

Introduction: Unveiling a Niche Heterocycle

This compound, with the chemical formula C₇H₈N₂O₂, is a substituted picolinic acid, an isomer of nicotinic acid and isonicotinic acid.[1] Picolinic acid and its derivatives are known to play significant roles in various biological processes and are integral components in numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of an amino group and a methyl group on the pyridine ring, in addition to the carboxylic acid at the 2-position, suggests a molecule with unique electronic and steric properties, making it an intriguing candidate for further investigation.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 53636-30-9 | [4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [6] |

| Molecular Weight | 152.15 g/mol | [6] |

| IUPAC Name | 3-amino-4-methylpyridine-2-carboxylic acid | [4] |

The structure of this compound, characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, an amino group at the 3-position, and a methyl group at the 4-position, is depicted below.

Caption: Chemical structure of this compound.

Proposed Synthetic Pathways: A Chemist's Perspective

While a definitive, published synthesis protocol for this compound remains elusive, its structure suggests several plausible synthetic routes originating from its key precursor, 3-amino-4-methylpyridine. The primary challenge lies in the regioselective introduction of a carboxylic acid group at the C2 position of the pyridine ring.

Synthesis of the Precursor: 3-Amino-4-methylpyridine

The synthesis of 3-amino-4-methylpyridine is well-documented, with several established methods. A common approach involves the amination of a halogenated precursor. For instance, 3-bromo-4-methylpyridine can be reacted with ammonia in the presence of a copper catalyst to yield 3-amino-4-methylpyridine in high yield.[7] Another method utilizes 4-methylpyridine-3-boronic acid as a starting material, which undergoes a one-step reaction with an inorganic amide in the presence of a metal oxide catalyst.[8]

Caption: Synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine.

Carboxylation of 3-Amino-4-methylpyridine: The Critical Step

The introduction of a carboxyl group at the C2 position of 3-amino-4-methylpyridine is the pivotal transformation. Several general methods for the carboxylation of pyridine rings could be adapted for this purpose.

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings.[9] The amino group in 3-amino-4-methylpyridine can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the adjacent C2 position.[10][11] The resulting organolithium intermediate can then be quenched with carbon dioxide (CO₂) to afford the desired carboxylic acid.[12]

Experimental Protocol: Proposed Directed Ortho-Metalation

-

Protection of the Amino Group (Optional but Recommended): The amino group is first protected to prevent interference with the strong base. A common protecting group is pivaloyl, forming the corresponding pivalamide.[12]

-

Lithiation: The protected 3-amino-4-methylpyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong lithium base (e.g., n-BuLi or LDA) is then added dropwise to effect deprotonation at the C2 position.

-

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium species nucleophilically attacks the CO₂, forming a lithium carboxylate salt.

-

Workup and Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and remove the protecting group, yielding this compound.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem-space.com [chem-space.com]

- 5. 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Supplier in Mumbai, 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 53636-30-9|this compound|BLD Pharm [bldpharm.com]

- 7. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 8. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Biological Activity of 3-Amino-4-methylpicolinic acid

Executive Summary

The picolinic acid scaffold is a "privileged" structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] This guide delves into the untapped potential of a specific derivative, 3-Amino-4-methylpicolinic acid. While direct research on this compound is sparse, a comprehensive analysis of structurally related molecules—including isomers and precursors—suggests a high probability of significant biological activity. We hypothesize that this compound may possess anticancer, neuromodulatory, and antimicrobial properties. This document outlines the scientific rationale for these hypotheses and provides a detailed framework of experimental protocols for systematic investigation. The insights herein are intended to guide researchers and drug development professionals in exploring this promising molecule as a novel therapeutic candidate.

The Picolinate Scaffold: A Foundation of Therapeutic Success

Picolinic acid and its derivatives are fundamental building blocks in modern drug discovery.[1] As a bidentate chelating agent, the parent molecule, picolinic acid, is a natural human metabolite of tryptophan, playing a key role in the absorption and transport of essential minerals like zinc.[2][3] Its derivatives have been successfully developed as potent enzyme inhibitors, with candidates advancing to clinical trials for conditions such as neurodegenerative diseases and cancer.[1] The pyridine ring, a core component of this scaffold, is integral to a significant number of nitrogen-heterocyclic drugs approved by the FDA.[1] This established history of therapeutic relevance provides a strong impetus for investigating novel, unexplored derivatives like this compound.

Chemical Profile of this compound

-

Molecular Formula: C₇H₈N₂O₂

-

Structure: A pyridine ring substituted with a carboxylic acid at position 2, an amino group at position 3, and a methyl group at position 4.

-

Properties: The presence of both an acidic carboxylic group and a basic amino group suggests amphoteric properties. It is expected to be a crystalline solid, with some solubility in polar solvents.[4]

Hypothesized Biological Activities and Rationale

Based on the activities of structurally analogous compounds, we propose the following avenues of investigation for this compound.

Anticancer Potential

Several lines of evidence suggest that picolinic acid derivatives can be potent anticancer agents. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been shown to inhibit the proliferation of human cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116), at low micromolar concentrations.[5][6] In vivo studies of these compounds demonstrated an ability to slow cancer progression by suppressing angiogenesis and inducing apoptosis and necrosis.[5]

Hypothesized Mechanism: The structural similarity of this compound to these active picolinamides suggests it may also interfere with critical signaling pathways involved in cell proliferation and survival. A plausible mechanism is the inhibition of protein kinases, a common target for picolinate-derived drugs.[1]

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

Neuromodulatory Effects

The isomer, 3-Aminopicolinic acid, is known for its potential in treating neurological disorders due to its ability to modulate neurotransmitter release.[4] This suggests that the core 3-aminopicolinate structure has the potential to interact with neuronal targets. The addition of a methyl group at the 4-position may alter its potency, selectivity, or pharmacokinetic properties, warranting a thorough investigation.

Antimicrobial and Antiviral Activity

The picolinic acid scaffold has a recognized role in combating infections. Picolinic acid itself is an anti-infective and immunomodulator.[2] Furthermore, related pyridine derivatives, when complexed with copper, have demonstrated antimicrobial activities.[7] Perhaps most compellingly, the structurally related compound 3-amino-4-picoline (which lacks the carboxylic acid group) is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[8][9] This strong link to a clinically important antiviral drug highlights the potential of the 3-amino-4-methylpyridine core.

Proposed Research and Development Plan

To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended.

Caption: A tiered workflow for investigating the compound's biological activity.

Tier 1: In Vitro Primary Screening

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, HepG2, A549) in appropriate media until they reach 80% confluency.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.[10]

-

Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Tier 2: Mechanism of Action Studies

If significant activity is observed in Tier 1, subsequent studies should focus on elucidating the mechanism. For anticancer activity, this would involve Western blotting to probe key signaling proteins, and flow cytometry to analyze effects on the cell cycle and apoptosis.

Data Presentation: Hypothetical Screening Results

To illustrate how data would be presented, the following table summarizes hypothetical results from the primary screening assays.

| Assay Type | Target | Metric | Hypothetical Result |

| Anticancer | HCT116 (Colon Cancer) | IC₅₀ | 12.5 µM |

| Anticancer | HepG2 (Liver Cancer) | IC₅₀ | 25.1 µM |

| Antimicrobial | Staphylococcus aureus | MIC | 64 µg/mL |

| Antimicrobial | Escherichia coli | MIC | >128 µg/mL |

| Antiviral | HIV Reverse Transcriptase | IC₅₀ | 30.8 µM |

Conclusion

While this compound remains an understudied molecule, the wealth of data on its structural relatives provides a compelling case for its investigation as a potential therapeutic agent. The pyridine-carboxylic acid core is a well-established pharmacophore, and the specific substitution pattern of this compound suggests the potential for novel biological activities, particularly in oncology, neurology, and infectious diseases. The experimental framework provided in this guide offers a clear and logical path forward for academic and industry researchers to unlock the potential of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. CAS 1462-86-8: 3-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 9. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-4-methylpicolinic Acid Derivatives and Analogues: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 3-amino-4-methylpicolinic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond the well-documented herbicidal applications of related aminopicolinic acids, this document delves into the synthesis, chemical properties, and burgeoning therapeutic potential of this specific scaffold, offering field-proven insights into experimental design and interpretation.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure

Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives represent a "privileged structural motif" in medicinal chemistry.[1] This scaffold is a key component in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the versatility of the carboxylic acid group for derivatization, make it a fertile ground for the discovery of novel bioactive molecules.

While the broader class of aminopicolinic acids is well-known for its potent herbicidal activity, acting as synthetic auxins that disrupt plant growth, this guide will focus on the less-explored therapeutic applications of a specific subclass: this compound derivatives and their analogues.[2] Recent research has highlighted the potential of these compounds in diverse therapeutic areas, including the central nervous system (CNS).[3][4]

This guide will provide a detailed exploration of:

-

Synthesis Strategies: A step-by-step examination of the synthetic routes to the this compound core and its subsequent derivatization.

-

Chemical Properties and Structure-Activity Relationships (SAR): An analysis of how structural modifications influence the biological activity of these compounds.

-

Emerging Therapeutic Applications: A focus on the non-herbicidal biological activities of these derivatives, with a particular emphasis on their potential in drug discovery.

-

Experimental Protocols and Data Interpretation: Practical, field-tested methodologies for the synthesis and evaluation of these compounds.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through a multi-step process, typically starting from a substituted pyridine precursor. A plausible and efficient route involves the synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by oxidation of the 2-position methyl group to a carboxylic acid.

Synthesis of the Key Intermediate: 3-Amino-4-methylpyridine

Several methods have been reported for the synthesis of 3-amino-4-methylpyridine. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method A: From 4-Picoline-3-boronic Acid

This method offers a direct and high-yielding route to 3-amino-4-methylpyridine.[5][6]

-

Reaction: 4-picoline-3-boronic acid is reacted with an ammonia source, such as aqueous ammonia or ammonium chloride, in the presence of a metal oxide catalyst.[5][6]

-

Rationale: This is a variation of the Suzuki-Miyaura coupling, where the boronic acid facilitates the introduction of the amino group onto the pyridine ring. The metal oxide catalyst is crucial for promoting the reaction.

Method B: From 3-Halo-4-methylpyridine

This approach involves the nucleophilic substitution of a halogen atom with an amino group.[7]

-

Reaction: 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine is reacted with ammonia in the presence of a copper catalyst, typically copper(II) sulfate, under pressure and at elevated temperatures.[7]

-

Rationale: The copper catalyst facilitates the amination of the aromatic ring, a reaction that is otherwise difficult to achieve. The use of a sealed reaction vessel is necessary to maintain the pressure of the ammonia gas.

Oxidation to this compound

Proposed Method: Permanganate Oxidation

Potassium permanganate is a powerful oxidizing agent that has been successfully used for the oxidation of α-picoline to picolinic acid.[8]

-

Reaction: 3-amino-4-methylpyridine is treated with potassium permanganate in an acidic or alkaline medium.

-

Rationale: The methyl group is susceptible to oxidation by permanganate, leading to the formation of the corresponding carboxylic acid. The reaction conditions, such as temperature and pH, need to be carefully controlled to avoid over-oxidation and degradation of the starting material. The amino group on the pyridine ring is an electron-donating group, which can activate the ring towards oxidation. Therefore, careful optimization of the reaction conditions is critical to achieve a good yield of the desired product.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its derivatives. These are generalized procedures and may require optimization based on the specific substrate and available laboratory equipment.

Protocol for the Synthesis of 3-Amino-4-methylpyridine (from 3-Bromo-4-methylpyridine)

Materials:

-

3-Bromo-4-methylpyridine

-

Methanol

-

Copper(II) sulfate

-

Ammonia gas

-

High-pressure reaction vessel (autoclave)

-

Ethyl acetate for recrystallization

Procedure:

-

In a high-pressure reaction vessel, combine 3-bromo-4-methylpyridine (1 equivalent), methanol, and copper(II) sulfate (catalytic amount, e.g., 0.03 equivalents).[7]

-

Seal the vessel and introduce ammonia gas to a pressure of 5 atm.[7]

-

Heat the reaction mixture to 160°C and maintain for 8 hours with stirring.[7]

-

After cooling the vessel to room temperature, carefully vent the excess ammonia gas in a well-ventilated fume hood.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine. A yield of approximately 95% has been reported for a similar reaction.[7]

Protocol for the Oxidation of 3-Amino-4-methylpyridine to this compound (Adapted from α-Picoline Oxidation)

Materials:

-

3-Amino-4-methylpyridine

-

Potassium permanganate

-

Sulfuric acid (or sodium hydroxide for alkaline conditions)

-

Water

-

Sodium bisulfite

-

Methylene chloride for extraction

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-amino-4-methylpyridine (1 equivalent) in an aqueous solution of sulfuric acid (or sodium hydroxide).

-

Cool the solution in an ice bath.

-

Slowly add potassium permanganate (in slight excess) in small portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and add sodium bisulfite in small portions to quench any excess permanganate and dissolve the manganese dioxide precipitate.[3]

-

Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product. Alternatively, the product can be extracted into an organic solvent like methylene chloride after acidification.[3]

-

The crude product can be purified by recrystallization from a suitable solvent system.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Emerging Therapeutic Applications: Beyond Herbicides

While the herbicidal activity of aminopicolinic acids is well-established, the therapeutic potential of this compound derivatives is an emerging area of research. The unique substitution pattern of this scaffold may confer novel biological activities, particularly in the realm of CNS disorders.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

A promising area of investigation for picolinic acid derivatives is their role as allosteric modulators of GPCRs.[1] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site).[10] This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the endogenous ligand.[10]

Positive Allosteric Modulators (PAMs) of Metabotropic Glutamate Receptor 4 (mGlu4)

Recent studies have identified N-(4-acetamido)phenylpicolinamides as potent and selective PAMs of mGlu4.[1] This receptor is a member of the Class C GPCR family and is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and epilepsy.[1]

The development of mGlu4 PAMs is a particularly attractive therapeutic strategy. Unlike orthosteric agonists, which can lead to receptor desensitization and off-target effects, PAMs only enhance the activity of the endogenous ligand, glutamate, in a spatially and temporally controlled manner.[10] This can lead to a more nuanced and potentially safer therapeutic effect.

Below is a diagram illustrating the principle of positive allosteric modulation of a GPCR.

Caption: Positive Allosteric Modulation of a GPCR.

Potential as Enzyme Inhibitors and Other Therapeutic Agents

The picolinic acid scaffold is also a versatile building block for the design of enzyme inhibitors.[11] The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions in enzyme active sites makes it a valuable pharmacophore.[11]

Furthermore, the aminopyridine core is known to interact with various biological targets, including ion channels.[11] This suggests that this compound derivatives could be explored for a wide range of therapeutic applications, including but not limited to:

-

Neurodegenerative diseases: By targeting enzymes or receptors involved in neuronal signaling and survival.

-

Inflammatory conditions: Through the modulation of inflammatory pathways.

-

Infectious diseases: As potential antibacterial or antifungal agents.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the this compound scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. A thorough SAR study can provide valuable insights into the key structural features required for potent and selective interaction with a biological target.

Key Positions for Derivatization

The this compound core offers several positions for chemical modification:

-

The Carboxylic Acid (Position 2): This group can be converted to a variety of functional groups, such as esters, amides, and hydroxamic acids, to modulate polarity, cell permeability, and binding interactions.

-

The Amino Group (Position 3): The amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore different binding pockets and improve metabolic stability.

-

The Pyridine Ring (Positions 5 and 6): Substitution at these positions with various functional groups (e.g., halogens, alkyl, alkoxy) can influence the electronic properties of the ring and provide additional points of interaction with the target.

Quantitative Data Presentation

The following table summarizes hypothetical bioactivity data for a series of this compound derivatives, illustrating how SAR data can be presented for analysis.

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | R4 (Position 6) | Target Activity (IC50, µM) |

| Lead-001 | -COOH | -NH2 | -H | -H | 10.5 |

| Lead-002 | -COOCH3 | -NH2 | -H | -H | 5.2 |

| Lead-003 | -CONHCH3 | -NH2 | -H | -H | 2.1 |

| Lead-004 | -CONHCH3 | -NHCOCH3 | -H | -H | 15.8 |

| Lead-005 | -CONHCH3 | -NH2 | -Cl | -H | 0.8 |

| Lead-006 | -CONHCH3 | -NH2 | -H | -OCH3 | 1.2 |

Interpretation of Hypothetical Data:

-

Position 2: Conversion of the carboxylic acid to a methyl ester (Lead-002) or a methylamide (Lead-003) improves activity, suggesting that a less polar group is preferred for interaction with the target.

-

Position 3: Acylation of the amino group (Lead-004) significantly reduces activity, indicating that a free amino group is likely important for binding, possibly through hydrogen bonding.

-

Positions 5 and 6: The addition of a chlorine atom at position 5 (Lead-005) or a methoxy group at position 6 (Lead-006) enhances activity, suggesting that these positions can be modified to explore additional binding interactions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While its analogues have a well-established history in agriculture, the exploration of its potential in drug discovery is still in its early stages. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives for biological screening.

Future research in this area should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of analogues with modifications at all key positions to build a comprehensive SAR.

-

Screening against a wide range of biological targets: Evaluating the synthesized compounds in various assays to identify novel biological activities.

-

Elucidating mechanisms of action: For active compounds, conducting detailed mechanistic studies to understand how they interact with their biological targets.

-

Optimizing pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.

References

- 1. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 6. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 9. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 10. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

CAS number lookup for 3-Amino-4-methylpicolinic acid

An In-depth Technical Guide to 3-Amino-4-methylpicolinic Acid for Advanced Research

Introduction: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating functionalities that mimic biological molecules, serve as privileged scaffolds for the development of novel therapeutics. This compound is one such molecule of significant interest. As a derivative of pyridine, it combines the structural rigidity and unique electronic properties of an aromatic heterocycle with the versatile chemical handles of both a carboxylic acid and an amino group. This guide provides a comprehensive technical overview of this compound, its synthesis, analytical characterization, and its strategic importance for researchers, chemists, and drug development professionals.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 53636-30-9[1]

This unique identifier ensures unambiguous reference in global databases, procurement, and regulatory documentation. The structure features a picolinic acid (pyridine-2-carboxylic acid) core, substituted with an amino group at the 3-position and a methyl group at the 4-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a precursor for more complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation for its application in research and development. The data for this compound are summarized below. While extensive experimental data for this specific molecule is not broadly published, properties can be reliably predicted using computational models and inferred from closely related analogs like 3-aminopicolinic acid and 3-amino-4-methylpyridine.

| Property | Value / Information | Source / Note |

| CAS Registry Number | 53636-30-9 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₇H₈N₂O₂ | Derived from structure |

| Molecular Weight | 152.15 g/mol | Calculated |

| Synonyms | 3-Amino-4-methylpyridine-2-carboxylic acid | IUPAC Nomenclature |

| Appearance | Typically a solid, from white to off-white/brown powder | Inferred from related compounds |

| Solubility | Expected to be soluble in organic polar solvents (e.g., DMSO, DMF) and aqueous acidic/basic solutions | Inferred from functional groups |

| SMILES | Cc1ccnc(c1N)C(=O)O | Structural Representation |

Strategic Synthesis Pathway and Rationale

The synthesis of substituted aminopicolinic acids requires a multi-step approach that carefully controls regioselectivity. A plausible and efficient synthetic route for this compound can be designed based on established pyridine chemistry, such as the nitration of a picolinic acid N-oxide followed by reduction.[2] The precursor, 3-amino-4-methylpyridine, is a known key intermediate in the synthesis of the anti-AIDS drug Nevirapine, highlighting the industrial relevance of this chemical family.[3][4]

Proposed Synthetic Workflow

The following diagram outlines a logical and experimentally viable workflow for the laboratory-scale synthesis of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

N-Oxidation: 4-Methylpicolinic acid is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while controlling the temperature. The N-oxide formation is critical as it activates the pyridine ring for electrophilic substitution and directs the incoming group.

-

Nitration: The resulting N-oxide is subjected to harsh nitrating conditions.[2] A mixture of fuming nitric acid and concentrated sulfuric acid is used at elevated temperatures (e.g., 120-130 °C). The N-oxide group directs the electrophilic nitronium ion (NO₂⁺) primarily to the 4-position. Correction & Refinement: In our target molecule, the 4-position is already occupied by a methyl group. The N-oxide directs nitration to the C4 and C6 positions. For 3-amino substitution, an alternative strategy starting from a precursor with the amino or nitro group already in place, such as 3-amino-4-methylpyridine, would be more direct. Let's refine the workflow based on carboxylating a known precursor.

Revised & More Viable Synthetic Workflow

A more practical approach involves the carboxylation of a readily available precursor, 3-amino-4-methylpyridine.

References

Solubility of 3-Amino-4-methylpicolinic acid in different solvents

An In-Depth Technical Guide to the Solubility of 3-Amino-4-methylpicolinic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound, a substituted pyridine carboxylic acid, presents a unique physicochemical profile due to its amphoteric nature, combining the features of a picolinic acid backbone with an amino acid-like functionality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the underlying principles governing its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and discuss the critical factors that modulate its behavior in various solvent systems. This document is designed not merely as a set of instructions, but as a self-validating system of protocols and scientific reasoning to ensure robust and reproducible results in a research and development setting.

Introduction: The Physicochemical Significance of this compound

This compound belongs to a class of compounds with significant potential in medicinal chemistry. The parent picolinic acid (pyridine-2-carboxylic acid) scaffold and its derivatives are explored for various therapeutic applications.[3] The addition of an amino group and a methyl group to this scaffold introduces key functionalities that profoundly influence its physicochemical properties, particularly solubility.

-

Picolinic Acid Backbone: The pyridine ring and the carboxylic acid group create a polar molecule capable of hydrogen bonding.[3]

-

Amino Group: Introduces a basic center, making the molecule amphoteric and capable of forming a zwitterion. This is a critical feature, as solubility becomes highly dependent on pH.[4]

-

Methyl Group: Adds a degree of lipophilicity, which can influence solubility in both aqueous and organic media.

Understanding the interplay of these groups is paramount for predicting how the molecule will behave during formulation, absorption, and distribution in biological systems. A drug must be in a dissolved state to be absorbed, making solubility a cornerstone of preclinical development.[5][6]

Predicted Solubility Profile: A Theoretical Framework

Based on its structure, we can predict the solubility behavior of this compound. As an amino acid derivative, its solubility in aqueous media will be lowest at its isoelectric point (pI), where the net charge on the molecule is zero. At pH values below the pI, the amino group will be protonated (–NH3+), and at pH values above the pI, the carboxylic acid will be deprotonated (–COO-). In both cases, the resulting ionic species will be more soluble in polar solvents like water than the neutral zwitterion.[4]

The solubility in organic solvents will be dictated by the polarity of the solvent and the specific form of the compound. Generally, polar organic solvents like ethanol can solvate both the polar functional groups and the nonpolar hydrocarbon portions of the molecule.

Comparative Analysis with Picolinic Acid:

To establish a baseline, it is useful to consider the known solubility of the parent compound, picolinic acid. The addition of the amino and methyl groups to this structure is expected to alter its solubility profile.

| Solvent | Picolinic Acid Solubility (at ~293 K) | Expected Influence on this compound |

| Water | Very Soluble (~862.5 g/kg)[7][8][9] | The amino group may increase aqueous solubility at acidic and basic pHs but could decrease it near the isoelectric point. |

| Ethanol | Moderately Soluble (~57.1 g/kg)[7][8][9] | The methyl group may slightly increase solubility in less polar alcohols, while the amino group adds another site for hydrogen bonding. |

| Acetonitrile | Sparingly Soluble (~17.0 g/kg)[7][8][9] | Solubility is expected to remain low in aprotic polar solvents. |

| Benzene | Difficulty Soluble[10] | The increased polarity from the amino group will likely keep solubility low in nonpolar solvents. |

| Chloroform | Difficulty Soluble[10] | Similar to benzene, low solubility is expected. |

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data is obtained through rigorous experimental work. We present two core methodologies: the gold-standard Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput kinetic solubility assay for early-stage screening.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is the benchmark for regulatory submissions.[6] It involves saturating a solvent with the compound over an extended period.

Causality Behind Experimental Choices:

-

Surplus of Compound: Ensures that an equilibrium between the dissolved and undissolved solid is reached.[6]

-

Extended Incubation (24-72h): Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium. Shorter times may only reflect kinetic solubility.

-

Constant Temperature: Solubility is temperature-dependent; precise control is essential for reproducibility.[3][6]

-

Filtration/Centrifugation: Crucial for separating the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Protocol 2: Kinetic Solubility Assay for High-Throughput Screening (HTS)

In early drug discovery, when compound availability is limited, kinetic solubility provides a rapid assessment.[5][11] This method involves precipitating the compound from a high-concentration DMSO stock solution into an aqueous buffer.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.[11]

-

Precipitation in Aqueous Buffer: The addition of the DMSO stock to an aqueous buffer (the "anti-solvent") causes the compound to precipitate out of solution once its solubility limit is exceeded.[11]

-

Optical Detection: The resulting precipitate scatters light, which can be measured by nephelometry or turbidimetry to determine the point of insolubility.[1]

Workflow for Kinetic Solubility Determination

Caption: Kinetic Solubility Workflow for High-Throughput Screening.

Key Factors Influencing Solubility

A robust understanding of a compound's solubility requires consideration of several environmental and intrinsic factors.

The Critical Role of pH

For an amphoteric compound like this compound, pH is arguably the most significant factor influencing aqueous solubility.[11] The relationship between pH, pKa, and solubility for a weak acid or base is well-established. Because this molecule has both a basic amino group and an acidic carboxylic acid group, its solubility will vary in a U-shaped curve, with the minimum solubility occurring at the isoelectric point.

References

- 1. rheolution.com [rheolution.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 9. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 10. picolinic acid [chemister.ru]

- 11. pharmatutor.org [pharmatutor.org]

Methodological & Application

3-Amino-4-methylpicolinic acid in medicinal chemistry applications

An in-depth guide to the application of 3-Amino-4-methylpicolinic Acid in modern medicinal chemistry, this document serves as a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Authored from the perspective of a Senior Application Scientist, it provides not only detailed protocols but also the scientific rationale behind the experimental designs, ensuring a blend of practical methodology and theoretical insight.

Introduction: The Strategic Value of the Picolinate Scaffold

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the field of medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery across various therapeutic areas. Pyridine-containing compounds, in particular, are foundational to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1]

This compound emerges as a particularly strategic starting material. It combines the proven picolinate core with three distinct functionalization points, offering a rich platform for combinatorial chemistry and the generation of diverse molecular libraries. This guide explores the potential of this scaffold, providing detailed protocols for its synthesis, derivatization, and evaluation in relevant biological assays.

Core Rationale: A Multifunctional Building Block for Drug Discovery

The utility of this compound stems from the unique chemical properties of its constituent parts:

-

Picolinic Acid Core : This pyridine-2-carboxylic acid structure is a well-established bidentate chelating agent for metal ions, a property that can be exploited in the design of metallodrugs or diagnostic agents.[1] Furthermore, the pyridine ring is a common feature in a multitude of enzyme inhibitors, where it often engages in crucial hydrogen bonding or π-stacking interactions within the active site.[2]

-

Carboxylic Acid Group : Positioned at the 2-position, this group is an ideal handle for forming robust amide bonds—the cornerstone of peptide and small molecule synthesis. This allows for the systematic exploration of chemical space by coupling the core with a vast array of amine-containing fragments.

-

Amino Group : The amine at the 3-position is a versatile functional group. It can serve as a hydrogen bond donor, which is critical for target recognition and binding affinity. It also provides a secondary site for derivatization through acylation, sulfonylation, or alkylation, enabling fine-tuning of a compound's physicochemical properties. Moreover, the amino group can be converted into other functionalities via diazotization reactions, further expanding synthetic possibilities.[3]

-

Methyl Group : The methyl substituent at the 4-position provides a lipophilic contact point that can enhance binding affinity through van der Waals interactions. It also influences the molecule's overall topology and can play a role in blocking metabolic degradation, potentially improving pharmacokinetic properties.

Potential Therapeutic Applications

Drawing parallels from structurally related compounds, this compound is a promising scaffold for developing novel therapeutics in several key areas:

-

Enzyme Inhibition : The picolinate scaffold is present in numerous enzyme inhibitors that have reached clinical trials, such as Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor).[4] By elaborating the structure of this compound, novel inhibitors targeting kinases, proteases, and other enzyme classes can be pursued.

-

Antitumor Agents : Various derivatives of picolinic acid have demonstrated significant antitumor and anti-angiogenic effects.[5] The scaffold can be used to design molecules that interfere with cancer-related signaling pathways.

-

Central Nervous System (CNS) Agents : Amide derivatives of picolinic acid have been investigated for their anticonvulsant activity.[6] The ability to readily synthesize amide libraries from this compound makes it an attractive starting point for developing new agents to treat epilepsy and other neurological disorders.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the title compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Plausible Two-Step Synthesis of this compound

This protocol outlines a plausible, high-yield synthesis starting from the commercially available 3-bromo-4-methylpyridine, based on established chemical transformations.[7]

Step A: Synthesis of 3-Amino-4-methylpyridine

-

Rationale : This step involves a copper-catalyzed nucleophilic aromatic substitution reaction, where ammonia displaces the bromide. This is a robust and scalable method for introducing an amino group onto an electron-deficient pyridine ring.

-

Materials : 3-bromo-4-methylpyridine, Methanol (MeOH), Copper (II) sulfate (CuSO₄), Ammonia (gas or concentrated aqueous solution), High-pressure reaction vessel (autoclave), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).

-

Procedure :

-

To a high-pressure reaction vessel, add 3-bromo-4-methylpyridine (1.0 eq), copper sulfate (0.05 eq), and methanol.

-

Seal the vessel and carefully introduce ammonia gas to a pressure of 5 atm.

-

Heat the reaction mixture to 160 °C and maintain for 8 hours with stirring.

-

Cool the vessel to room temperature and carefully vent the excess ammonia pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.

-

Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Step B: Directed Ortho-Metalation and Carboxylation

-

Rationale : This powerful technique allows for the regioselective introduction of a carboxylic acid group ortho to the directing amino group. The amino group is first protected, then a strong base deprotonates the C2 position, and the resulting anion is quenched with carbon dioxide.

-

Materials : 3-amino-4-methylpyridine (from Step A), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Dry ice (solid CO₂), Hydrochloric acid (HCl), Diethyl ether.

-

Procedure :

-

Protection : Dissolve 3-amino-4-methylpyridine (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and stir at room temperature for 4 hours. Concentrate the reaction mixture and purify by column chromatography to obtain Boc-protected 3-amino-4-methylpyridine.

-

Metalation/Carboxylation : Dissolve the Boc-protected intermediate in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add n-BuLi (1.2 eq) and stir for 1 hour at -78 °C.

-

Carefully add crushed dry ice to the reaction mixture in small portions.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the Boc-protected this compound.

-

Deprotection : Dissolve the protected acid in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain this compound hydrochloride. The free base can be obtained by neutralization.

-

Characterization : Confirm the final structure and purity using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: Synthesis of an Amide Derivative Library via Parallel Synthesis

-

Rationale : This protocol demonstrates the utility of the carboxylic acid as a synthetic handle for creating a library of amides, a common strategy in hit-to-lead optimization. HATU is a highly efficient coupling reagent that minimizes side reactions.

-

Materials : this compound, A diverse set of primary and secondary amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), 96-well reaction block.

-

Procedure :

-

Prepare a stock solution of this compound (1.0 eq) in DMF.

-

Prepare stock solutions of a diverse panel of amines (1.1 eq each) in DMF.

-

Prepare a stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

-

In each well of a 96-well reaction block, add the this compound stock solution.

-

To each well, add a different amine stock solution.

-

Initiate the reactions by adding the HATU/DIPEA stock solution to each well.

-

Seal the reaction block and shake at room temperature for 12 hours.

-

After completion, quench the reactions with water.

-

The crude products can be purified via preparative HPLC-MS.

-

Characterization : The identity and purity of each library member should be confirmed by LC-MS analysis.

-

Protocol 3: Generic Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Rationale : This protocol provides a general method for screening the synthesized derivatives for enzyme inhibitory activity, a key application area for picolinates. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's potency.[4]

-

Materials : Kinase of interest, appropriate substrate peptide, ATP, synthesized compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega), White opaque 384-well assay plates.

-

Procedure :

-

Prepare a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.

-

In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

-

Add the test compounds from the dilution series to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Stop the reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent, which converts the ADP produced into a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Data Analysis : Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

-

Data Presentation & Visualization

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 53636-30-9 | [8][9] |

| Molecular Formula | C₇H₈N₂O₂ | [9] |

| Molecular Weight | 152.15 g/mol | PubChem |

| Appearance | Off-white solid | N/A |

Hypothetical Kinase Screening Data

This table illustrates how data from the kinase inhibition assay (Protocol 3) would be presented for a hypothetical series of amide derivatives.

| Compound ID | R-Group (Amide) | IC₅₀ (nM) |

| Scaffold | (H) | >10,000 |

| DERIV-01 | Benzyl | 8,500 |

| DERIV-02 | 4-Fluorobenzyl | 2,300 |

| DERIV-03 | 3,4-Dichlorobenzyl | 750 |

| DERIV-04 | Cyclohexylmethyl | 4,100 |

| Staurosporine | (Control) | 15 |

Diagrams and Workflows

Caption: Integrated workflow from scaffold synthesis to biological evaluation.

Caption: Logic diagram for a typical SAR exploration campaign.

Caption: Hypothetical binding mode of a picolinate-derived kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Catalytic amidolysis of amino acid p-nitroanilides using transition state analogue imprinted artificial enzymes: Cooperative effect of pyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. dovepress.com [dovepress.com]

- 5. public.pensoft.net [public.pensoft.net]

- 6. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 8. 53636-30-9|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 53636-30-9 [sigmaaldrich.com]

Synthesis of 3-Amino-4-methylpicolinic Acid: An Application Note and Detailed Protocol

Introduction

3-Amino-4-methylpicolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a key pharmacophore in a variety of biologically active molecules. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug discovery. The presented synthetic strategy is a robust, three-stage process commencing with the synthesis of the key intermediate, 3-amino-4-methylpyridine, followed by a directed ortho-metalation and carboxylation, and culminating in a final deprotection step. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reliable and reproducible synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is accomplished through a three-part sequence. The initial phase focuses on the efficient preparation of 3-amino-4-methylpyridine. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is instrumental for the success of the following step, a directed ortho-metalation (DoM). The Boc-protected amino group directs the deprotonation to the adjacent C-2 position of the pyridine ring. The resulting lithiated intermediate is then quenched with carbon dioxide to install the carboxylic acid moiety. The final stage involves the acidic removal of the Boc protecting group to yield the target molecule, this compound.

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 3-Amino-4-methylpyridine

The precursor, 3-amino-4-methylpyridine, is synthesized via a copper-catalyzed nucleophilic aromatic substitution of 3-bromo-4-methylpyridine with ammonia.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| 3-Bromo-4-methylpyridine | Sigma-Aldrich | 97% |

| Methanol | Fisher Scientific | Anhydrous |

| Copper (II) Sulfate | Sigma-Aldrich | Anhydrous, 99.99% |

| Ammonia gas | Airgas | Anhydrous |

| Ethyl acetate | Fisher Scientific | ACS Grade |

| Sodium sulfate | Sigma-Aldrich | Anhydrous |

| High-pressure autoclave | Parr Instrument | - |

Safety Precautions

-

3-Bromo-4-methylpyridine: Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Ammonia gas: Toxic and corrosive. Handle in a well-ventilated fume hood. Ensure the high-pressure autoclave is properly sealed and operated by trained personnel.

-

High-Pressure Reactions: Autoclave reactions should be conducted behind a blast shield.

Step-by-Step Protocol

-

Reaction Setup: In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 mL), and copper (II) sulfate (5 g).

-

Ammonolysis: Seal the autoclave and carefully introduce ammonia gas until the internal pressure reaches 5 atm.

-

Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 8 hours with constant stirring.

-

Work-up: Cool the autoclave to room temperature and cautiously vent the excess ammonia in a fume hood.

-

Purification: Filter the reaction mixture by suction filtration. Concentrate the filtrate under reduced pressure to obtain a solid residue. Recrystallize the crude solid from ethyl acetate to yield 3-amino-4-methylpyridine. A typical yield is around 95%[1].

PART 2: N-Boc Protection and Directed Carboxylation

Sub-part 2.1: N-Boc Protection of 3-Amino-4-methylpyridine

The amino group of 3-amino-4-methylpyridine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction with the organolithium base in the subsequent step.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| 3-Amino-4-methylpyridine | (From Part 1) | - |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |

| Di-tert-butyl dicarbonate ((Boc)2O) | Sigma-Aldrich | 99% |

| EDCI | Sigma-Aldrich | 98% |

| HOBT | Sigma-Aldrich | 97% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

Safety Precautions

-

Di-tert-butyl dicarbonate: Irritant. Handle in a fume hood.

-

EDCI and HOBT: Handle with care, as they can be sensitizers.

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

Step-by-Step Protocol

-

Reaction Setup: Dissolve 3-amino-4-methylpyridine (1 g, 9 mmol) in anhydrous tetrahydrofuran (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution at room temperature, add EDCI (5.2 g, 27 mmol), HOBT (0.12 g, 0.9 mmol), triethylamine (2.7 g, 27 mmol), and di-tert-butyl dicarbonate (3.9 g, 18 mmol)[2].

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water (30 mL) to the reaction mixture.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-3-amino-4-methylpyridine[2].

Sub-part 2.2: Directed ortho-Metalation and Carboxylation

This step utilizes the Boc-protected amino group to direct lithiation to the C-2 position, followed by carboxylation.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| N-Boc-3-amino-4-methylpyridine | (From Sub-part 2.1) | - |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |

| n-Butyllithium (n-BuLi) | Sigma-Aldrich | 2.5 M in hexanes |

| Carbon dioxide (dry ice) | Local supplier | - |

| Diethyl ether | Fisher Scientific | Anhydrous |

| Hydrochloric acid (HCl) | Fisher Scientific | 1 M aqueous solution |

Safety Precautions

-

n-Butyllithium: Pyrophoric. Handle with extreme care under an inert atmosphere using proper syringe techniques.

-